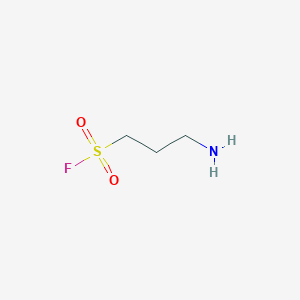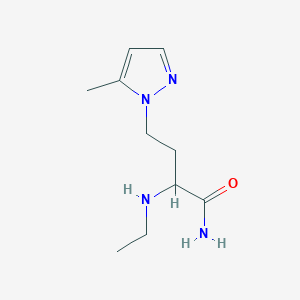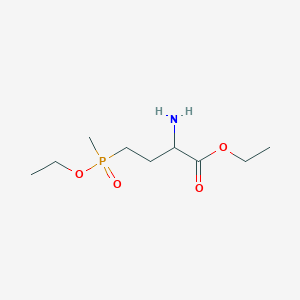
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid is a compound that features both an imidazole ring and an ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of imidazole to a suitable precursor, followed by reduction and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis for faster reaction times and higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield different amine derivatives .
Applications De Recherche Scientifique
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The ethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid with an imidazole side chain.
2-Methylimidazole: A methylated derivative of imidazole
Uniqueness
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid is unique due to the combination of its ethylamino group and imidazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler imidazole derivatives .
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-(ethylamino)-4-imidazol-1-yl-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16)7-9(2)14-6-5-12-8-14/h5-6,8-9,13H,4,7H2,1-3H3,(H,15,16) |
Clé InChI |
FPLBTOIXEWJZAQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(CC(C)N1C=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
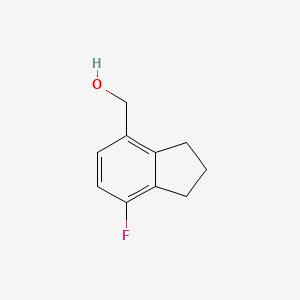
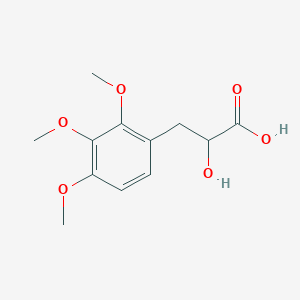



![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)

